N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential medicinal properties .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . The synthesis process involved treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a benzothiazole ring, a pyridine ring, and a benzamide group . The compound’s molecular weight is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a benzothiazole-2-yl-urea intermediate, which is then treated with hydrazine hydrate to yield the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of less than 725 daltons, fewer than 6 hydrogen bond donors, and fewer than 20 hydrogen bond acceptors . These properties fulfill the criteria of Lipinski’s rule of five, making the compound suitable for evaluation as a drug-like molecule .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research on benzamide derivatives often involves innovative synthesis techniques. For instance, a study detailed the high-yield synthesis of benzamide precursors for radiopharmaceutical applications, showcasing methodologies that could potentially apply to synthesizing compounds like N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide (Bobeldijk et al., 1990).
- Crystal Structure Analysis : The crystal structure of related benzamide compounds provides essential data on molecular geometry and intramolecular interactions, which are crucial for understanding the compound's properties and potential applications (Artheswari et al., 2019).
Biological Activity
- Anticancer Activity : Some benzamide derivatives have been studied for their potential anticancer activities. For example, copper(II) complexes of certain benzamide derivatives showed promising fluorescence properties and anticancer activity, suggesting that structurally similar compounds like this compound could have similar applications (Vellaiswamy & Ramaswamy, 2017).
- Antimicrobial Activity : Research on new pyridine derivatives, including those with benzothiazole components, has shown variable and modest antimicrobial activity against various bacteria and fungi strains, indicating the potential for this compound to serve in similar roles (Patel et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .
Future Directions
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZULLQZZXLIUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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